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molecular formula C9H8N2O B8699584 2-Methyl-5-(1,2-oxazol-3-yl)pyridine CAS No. 917396-43-1

2-Methyl-5-(1,2-oxazol-3-yl)pyridine

Cat. No. B8699584
M. Wt: 160.17 g/mol
InChI Key: JSCLADMADPAFHR-UHFFFAOYSA-N
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Patent
US07452892B2

Procedure details

To a stirring mixture of 3-(6-methylpyridin-3-yl)isoxazole (76 mg, 0.474 mmol) and 6 mL carbon tetrachloride, was added N-chlorosuccinimide (69.7 mg, 0.52 mmol), followed by 3 mg benzoyl peroxide. The reaction mixture was refluxed. Additional N-chlorosuccinimide (40 mg, 0.30 mmol) was added in two portions after stirring 2 h and 4 h. After refluxing for a total of 13 h the reaction mixture was diluted with EtOAc, then washed sequentially with 1 N aq. NaOH solution, water and saturated aqueous NaCl. The organic phase was dried (Na2SO4), filtered and concentrated under reduced pressure. The crude product was purified by automated silica gel chromatography (eluted with ethyl acetate-hexanes) to isolate 31 mg (34%) of the title compound as a white solid. HPLC/MS: retention time=1.77 min, [M+H]+=195.
Quantity
76 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
69.7 mg
Type
reactant
Reaction Step Two
Quantity
40 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
3 mg
Type
catalyst
Reaction Step Five
Yield
34%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]=[CH:6][C:5]([C:8]2[CH:12]=[CH:11][O:10][N:9]=2)=[CH:4][CH:3]=1.C(Cl)(Cl)(Cl)[Cl:14].ClN1C(=O)CCC1=O>CCOC(C)=O.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>[Cl:14][CH2:1][C:2]1[N:7]=[CH:6][C:5]([C:8]2[CH:12]=[CH:11][O:10][N:9]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
76 mg
Type
reactant
Smiles
CC1=CC=C(C=N1)C1=NOC=C1
Name
Quantity
6 mL
Type
reactant
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
69.7 mg
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Step Three
Name
Quantity
40 mg
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Step Five
Name
Quantity
3 mg
Type
catalyst
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O

Conditions

Stirring
Type
CUSTOM
Details
after stirring 2 h and 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for a total of 13 h the reaction mixture
Duration
13 h
WASH
Type
WASH
Details
washed sequentially with 1 N aq. NaOH solution, water and saturated aqueous NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by automated silica gel chromatography (eluted with ethyl acetate-hexanes)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClCC1=CC=C(C=N1)C1=NOC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 31 mg
YIELD: PERCENTYIELD 34%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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